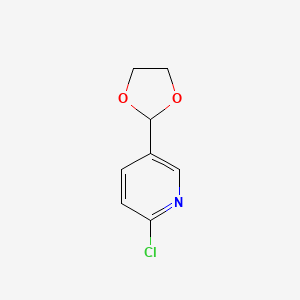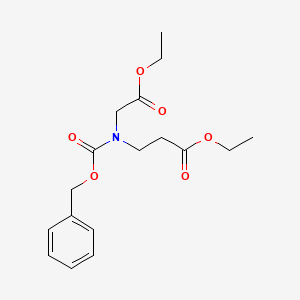
1-(1,1-Difluoroethyl)-4-phenylbenzene
Descripción general
Descripción
The compound “1-(1,1-Difluoroethyl)-4-phenylbenzene” is a hypothetical organic molecule. It would consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 1,1-difluoroethyl group (a two-carbon chain with two fluorine atoms attached to one of the carbons) .
Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-4-phenylbenzene” would likely be a phenyl ring with a 1,1-difluoroethyl group attached to one of the carbons in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,1-Difluoroethyl)-4-phenylbenzene” would depend on its specific structure. For example, the presence of the difluoroethyl group could affect its polarity, boiling point, and other properties .Aplicaciones Científicas De Investigación
Chemical Research and Synthesis
- The compound's involvement in chemical research highlights its potential in creating new chemical structures and exploring the effects of ring strain on chemical bonds (Wittig, 1980).
Crystal Structure Analysis
- Research on C−H···F interactions in crystal structures of fluorobenzenes, including similar compounds, sheds light on the weak acceptor capabilities of the C−F group. These insights are crucial for understanding molecular interactions in crystalline structures (Thalladi et al., 1998).
Materials Science
- Studies on the cocrystallization of distyrylbenzene derivatives, which are structurally similar, provide insights into the formation of binary phases in materials science, particularly in the context of molecular packing and crystal engineering (Bartholomew et al., 2000).
Electrochemistry
- The use of 1,1-difluoro-1-alkenes in lithium-ion batteries as electrolyte additives, a field closely related to the compound , suggests potential applications in improving battery performance and lifecycle (Kubota et al., 2012).
Organometallic Chemistry
- Fluorobenzenes, including compounds with structures similar to 1-(1,1-Difluoroethyl)-4-phenylbenzene, have been recognized for their role in organometallic chemistry and catalysis, particularly as solvents and ligands (Pike et al., 2017).
Synthesis of Fluorinated Compounds
- The compound's relevance in the design and synthesis of fluorinated groups, particularly in pharmaceuticals and materials, highlights its importance in contemporary organic synthesis (Carbonnel et al., 2019).
Photocatalysis
- Research on photocatalyzed oxidation of benzylic compounds, which may include structures akin to 1-(1,1-Difluoroethyl)-4-phenylbenzene, indicates potential applications in synthetic routes to benzylic fluorides (Bloom et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDCDZPTUSABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-phenylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)







